3,3/'-Methylenediphenol
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Overview
Description
It is a colorless crystalline solid that is soluble in organic solvents such as alcohols, ethers, and ketones, but is almost insoluble in water . This compound is used in various industrial applications, including the synthesis of high molecular polyester resins, industrial surfactants, softeners, and pharmaceutical intermediates .
Preparation Methods
3,3’-Methylenediphenol can be synthesized through several methods. One common synthetic route involves the reaction of methyl benzoate with phenol under acid catalysis. Acid catalysts such as p-toluenesulfonic acid, ammonium chloride, or antimony trioxide are typically used in this process . The reaction conditions are generally mild, and the process yields a high-purity product.
In industrial production, the preparation of 3,3’-Methylenediphenol often involves similar methods but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity, making the compound suitable for various applications.
Chemical Reactions Analysis
3,3’-Methylenediphenol undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation and various reducing agents for reduction reactions.
Oxidation: When subjected to oxidation, 3,3’-Methylenediphenol can form quinones and other oxidized derivatives.
Reduction: Reduction reactions typically yield phenolic compounds with altered functional groups.
Substitution: Substitution reactions often involve the replacement of hydrogen atoms with other functional groups, leading to the formation of various derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield hydroquinone derivatives, while reduction can produce phenolic alcohols.
Scientific Research Applications
3,3’-Methylenediphenol has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Biology: In biological research, it is studied for its potential effects on cellular processes and its interactions with various biomolecules.
Medicine: In medicine, 3,3’-
Properties
CAS No. |
10193-50-7 |
---|---|
Molecular Formula |
C13H12O2 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
3-[(3-hydroxyphenyl)methyl]phenol |
InChI |
InChI=1S/C13H12O2/c14-12-5-1-3-10(8-12)7-11-4-2-6-13(15)9-11/h1-6,8-9,14-15H,7H2 |
InChI Key |
DXADWKPCWTXPOY-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)O)CC2=CC(=CC=C2)O |
Canonical SMILES |
C1=CC(=CC(=C1)O)CC2=CC(=CC=C2)O |
Synonyms |
3,3'-Methylenebisphenol |
Origin of Product |
United States |
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